N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-phenylglycinamide -

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-phenylglycinamide

Catalog Number: EVT-3782620
CAS Number:
Molecular Formula: C23H24N2O6S
Molecular Weight: 456.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)

Compound Description: SSR149415 is a potent, selective, and orally active vasopressin V1b receptor antagonist. It exhibits nanomolar affinity for animal and human V1b receptors, showing significantly lower affinity for V1a, V2, and oxytocin receptors. [] SSR149415 effectively inhibits arginine vasopressin (AVP)-induced corticotropin release and displays anxiolytic-like activity in animal models. []

Relevance: Both SSR149415 and the target compound, N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-phenylglycinamide, share a crucial structural motif: a (dimethoxyphenyl)sulfonyl group. This shared moiety suggests potential similarities in their binding affinities and pharmacological activities. Further investigation into their structure-activity relationships could reveal valuable insights into their respective mechanisms of action.

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

Compound Description: This compound is a benzimidazole derivative synthesized via a one-pot reductive cyclization using sodium dithionite. [] While its specific biological activity isn't detailed in the provided abstract, its structure suggests potential biological interest due to the presence of the benzimidazole scaffold and the dimethoxyphenyl moiety.

Relevance: The compound shares the 3,4-dimethoxyphenyl substituent with N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-phenylglycinamide. This structural similarity could indicate shared physicochemical properties and might be a starting point for exploring variations in biological activity depending on the core structure.

(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methyl-4-methoxyphenyl)prop-2-en-1-one

Compound Description: This compound is a chalcone analog characterized by a planar molecular backbone stabilized by intramolecular hydrogen bonds. [] Chalcones are known for diverse biological activities, often attributed to their ability to interact with various biological targets.

Relevance: This chalcone analog and N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-phenylglycinamide share the 3,4-dimethoxyphenyl substituent. Though their core structures differ, the presence of this shared moiety could suggest similar pharmacological profiles.

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide

Compound Description: This compound features a naphthalene-1-sulfonamide group linked to a dimethoxyphenethyl moiety. [] Its crystal structure reveals weak intramolecular hydrogen bonds and π–π interactions that contribute to its stability.

Relevance: Both this compound and N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-phenylglycinamide share the dimethoxyphenyl group and the sulfonamide functional group. Despite the different positions of these groups and variations in the core structure, their shared features suggest potential similarities in their physicochemical properties and might influence their interactions with biological targets.

4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic acid monohydrate

Compound Description: This compound incorporates a sulfamoylbenzoic acid moiety linked to a dimethoxyphenethyl group. [] Crystallographically, it shows weak π–π interactions between the benzene rings and a two-dimensional network of hydrogen bonds involving a water molecule.

Relevance: This compound and N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-phenylglycinamide share the dimethoxyphenethyl and sulfonamide groups. Despite differences in their core structures and the presence of additional substituents, the common structural features might influence their pharmacological activities and warrant further investigation.

1-(4-Amino­phenyl)-3-(3,4-di­methoxy­phenyl)­prop-2-en-1-one

Compound Description: This compound is a chalcone derivative, characterized by its s-cis configuration around the keto group and the olefinic double bond. [] The molecule forms layered structures stabilized by N—H⋯O hydrogen bonds and exhibits C—H⋯π and C—H⋯O interactions in its crystal structure.

Relevance: Although structurally different from N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-phenylglycinamide, this chalcone derivative shares the 3,4-dimethoxyphenyl substituent. This similarity might contribute to similar pharmacological profiles. Investigating these differences could provide insights into the structure-activity relationships within this class of compounds.

3-Amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile

Compound Description: This compound features a dihydrophenanthrene core with amino, cyano, and dimethoxyphenyl substituents. [] It exhibits a distorted half-chair conformation in its partially saturated ring and forms supramolecular chains via N—H⋯O hydrogen bonds.

Relevance: Both this compound and N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-phenylglycinamide share the 3,4-dimethoxyphenyl substituent. This shared moiety could lead to similarities in their physicochemical properties and might influence their binding affinities to certain biological targets.

1-(3,4-Dimethoxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-lH-isoindol-4-yl]acetamide

Compound Description: This compound serves as a key intermediate in the synthesis of apremilast, a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. []

Relevance: While this compound differs structurally from N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-phenylglycinamide, both molecules contain the 3,4-dimethoxyphenyl and sulfonyl groups. This structural similarity, despite variations in the core structure and additional substituents, suggests the potential for overlapping pharmacological activities, particularly regarding anti-inflammatory properties.

2-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-5-methyl-10bH-[1,3,4]-thiadiazolo [3,2-c] quinazoline

Compound Description: This compound is a thiadiazoloquinazoline derivative formed unexpectedly during the attempted synthesis of a specific thiobenzamidate. [] Its formation highlights the reactivity of the quinazoline scaffold and the potential for unexpected cyclization reactions.

Relevance: This thiadiazoloquinazoline derivative and N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-phenylglycinamide share the 3,4-dimethoxyphenyl substituent. While their core structures differ significantly, the presence of this shared moiety suggests potential similarities in their physicochemical properties and might influence their interactions with biological targets.

Properties

Product Name

N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-phenylglycinamide

IUPAC Name

2-(N-(3,4-dimethoxyphenyl)sulfonylanilino)-N-(3-methoxyphenyl)acetamide

Molecular Formula

C23H24N2O6S

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C23H24N2O6S/c1-29-19-11-7-8-17(14-19)24-23(26)16-25(18-9-5-4-6-10-18)32(27,28)20-12-13-21(30-2)22(15-20)31-3/h4-15H,16H2,1-3H3,(H,24,26)

InChI Key

XECXCAYTOOULSS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)OC)C3=CC=CC=C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.